

Physical and chemical properties of Azamerone

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Compound of Interest

Compound Name: Azamerone

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Azamerone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azamerone is a structurally unique, dichlorinated meroterpenoid natural product, distinguished by its unprecedented phthalazinone core.[1] Isolated from the marine sediment-derived bacterium *Streptomyces* sp. CNQ-766, **Azamerone** belongs to the napyradiomycin family of antibiotics, a class of compounds known for their diverse and potent biological activities.[2][3] The intricate architecture of **Azamerone**, featuring a complex stereochemistry and a novel heterocyclic system, has made it a compelling target for both biosynthetic and synthetic chemists. This technical guide provides an in-depth overview of the physical and chemical properties of **Azamerone**, its biosynthesis and synthesis, and its potential mechanism of action, offering valuable insights for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Physical and Chemical Properties

The physical and chemical properties of **Azamerone** have been characterized through a combination of spectroscopic and crystallographic techniques. While a specific melting point and solubility data are not widely reported, extensive spectroscopic data is available from its initial isolation and subsequent synthetic efforts.

Table 1: Physical and Chemical Properties of Azamerone

Property	Value	Reference
Molecular Formula	C ₂₅ H ₃₂ Cl ₂ N ₂ O ₅	[4]
Molecular Weight	511.44 g/mol	[4]
Appearance	Orthorhombic crystals	[1]
PubChem CID	11684910	[4]

Table 2: Spectroscopic Data for Azamerone

Spectroscopic Technique	Key Features and Data	Reference
Infrared (IR) Spectroscopy	Bands at 3372 cm ⁻¹ (hydroxyl) and 1720 cm ⁻¹ (carbonyl).	[5]
¹ H NMR (CD ₃ OD)	See Table 3 for detailed chemical shifts and coupling constants.	[1]
¹³ C NMR (CD ₃ OD)	See Table 4 for detailed chemical shifts.	[1]
High-Resolution Mass Spectrometry (HR-MS)	Provides exact mass for molecular formula confirmation.	[1]

Table 3: ¹H NMR Spectroscopic Data for Azamerone (CD₃OD)

Position	δ (ppm)	Multiplicity	J (Hz)
9	4.33	dd	12.0, 4.5
10a	2.30	m	
10b	1.95	m	
16	2.60	s	
17	1.35	s	
18	1.15	s	
1'b	1.95	m	
2'	1.80	m	
3'	4.10	m	
4'a	2.10	m	
4'b	1.70	m	
5'a	2.20	m	
5'b	1.90	m	
7'	1.30	s	
8'	1.00	s	
9'	1.40	s	

Data extracted from

Cho et al., 2006.[\[1\]](#)

Table 4: ^{13}C NMR Spectroscopic Data for Azamerone (CD₃OD)

Position	δ (ppm)
1	162.5
3	145.4
4	146.5
4a	124.5
5	71.6
6	172.8
8a	135.0
9	59.3
10	42.5
11	130.0
12	160.0
13	121.8
14	148.0
15	198.0
16	28.0
17	25.0
18	22.0
1'	40.0
2'	45.0
3'	70.0
4'	48.0
5'	50.0
6'	75.0

7'	30.0
8'	28.0
9'	32.0

Data extracted from Cho et al., 2006.[1]

Experimental Protocols

Isolation of Azamerone from *Streptomyces* sp. CNQ-766

The isolation of **Azamerone** involves the cultivation of the marine bacterium *Streptomyces* sp. CNQ-766 followed by solvent extraction and chromatographic purification.

1. Cultivation:

- Inoculate a seed culture of *Streptomyces* sp. CNQ-766 in a suitable liquid medium (e.g., Marine Broth 2216).
- Incubate the seed culture at 27-30°C with shaking (200-250 rpm) for 2-3 days.[6]
- Use the seed culture to inoculate larger-scale fermentation cultures in a production medium.
- Continue incubation for 7-10 days to allow for the production of secondary metabolites.[6]

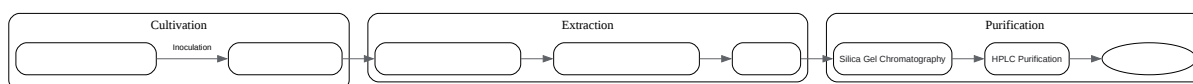
2. Extraction:

- Separate the mycelium from the culture broth by centrifugation or filtration.
- Extract the culture broth with an equal volume of ethyl acetate three times.
- Combine the organic extracts and concentrate under reduced pressure to yield a crude extract.

3. Purification:

- Subject the crude extract to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

- Monitor fractions by thin-layer chromatography (TLC) and combine those containing **Azamerone**.
- Perform further purification by high-performance liquid chromatography (HPLC) on a C18 column to obtain pure **Azamerone**.



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Figure 1. Experimental workflow for the isolation of **Azamerone**.

Biosynthesis: ^{13}C and ^{15}N Labeling Studies

The biosynthesis of **Azamerone** has been elucidated through feeding experiments with stable isotope-labeled precursors. These studies revealed that the phthalazinone core of **Azamerone** is derived from the diazo-containing meroterpenoid SF2415A3.[7]

1. Preparation of Labeled Precursors:

- Synthesize or procure ^{13}C - and ^{15}N -labeled precursors, such as $[1,2\text{-}^{13}\text{C}_2]$ acetate and $[^{15}\text{N}]$ sodium nitrite.

2. Labeled Fermentation:

- Prepare a culture of *Streptomyces* sp. CNQ-766 as described for isolation.
- At a specific time point during fermentation (e.g., after 48 hours), add the labeled precursor to the culture medium.
- Continue the fermentation for a further period to allow for the incorporation of the isotopes into **Azamerone**.

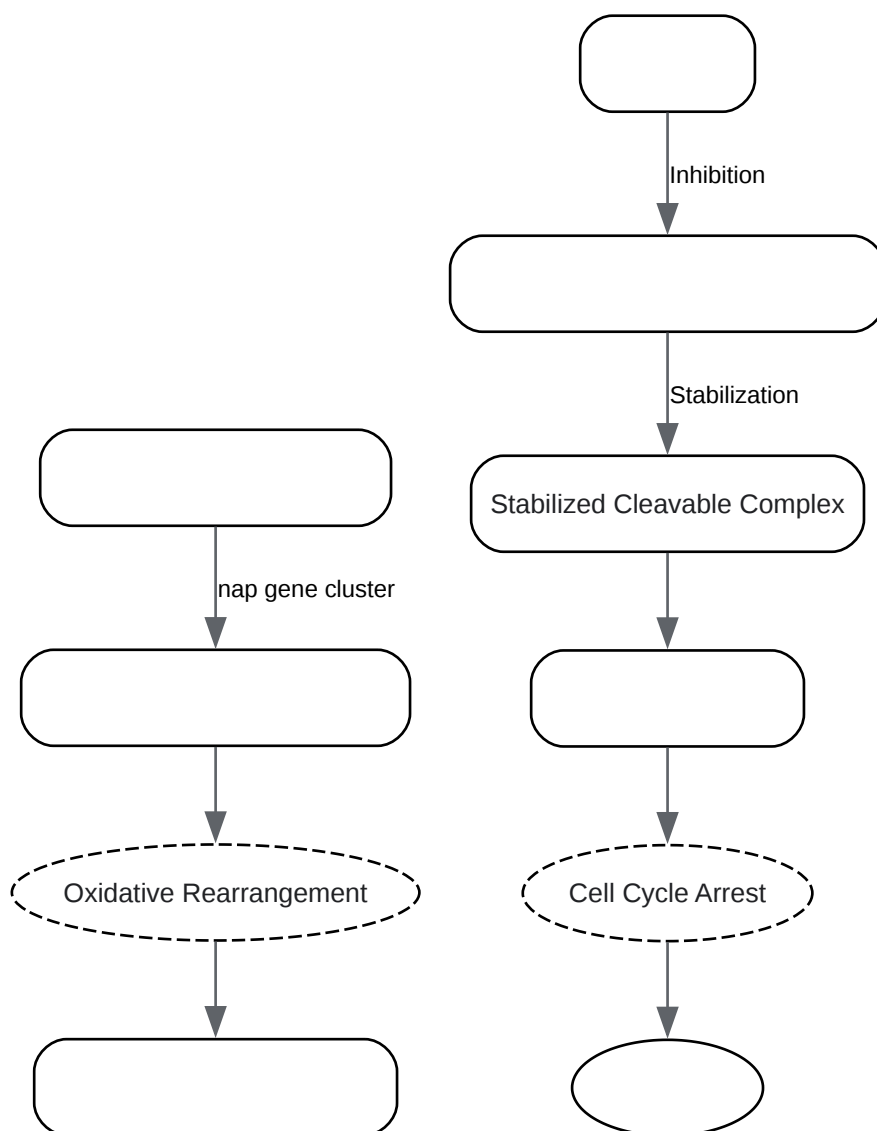
3. Isolation and Analysis:

- Isolate **Azamerone** from the labeled culture following the protocol described above.
- Analyze the purified labeled **Azamerone** by mass spectrometry and NMR spectroscopy to determine the positions and extent of isotope incorporation.^[7]

Biosynthesis and Synthesis

Biosynthetic Pathway

The biosynthesis of **Azamerone** is a fascinating example of molecular rearrangement in natural product assembly. It originates from the napyradiomycin biosynthetic pathway. The key precursor is the diazo-containing chlorinated meroterpenoid SF2415A3. A proposed biosynthetic pathway involves an oxidative rearrangement of the aryl diazoketone in SF2415A3, leading to the formation of the unique phthalazinone ring system of **Azamerone**.^[7] ^[8] This transformation involves the cleavage of the aromatic ring and subsequent re-aromatization incorporating the dinitrogen unit.^[7]



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